Cas no 52787-14-1 (4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester)
4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-(2-methoxy-2-oxoethyl)benzoate
- Methyl 4-methoxycarbonylphenylacetate
- Dimethyl Homoterephthalate
- 4-METHOXYCARBONYLMETHYL- BENZOIC ACID METHYL ESTER
- Benzeneacetic acid, 4-(methoxycarbonyl)-, methyl ester
- Homoterephthalic Acid Dimethyl Ester
- 4-Methoxycarbonylphenylacetic Acid Methyl Ester
- 4-(2-Methoxy-2-oxoethyl)benzoic Acid Methyl Ester
- 4-METHOXYCARBONYLMETHYL-BENZOIC ACID METHYL ESTER
- 4-(Methoxycarbonyl)benzeneacetic acid methyl ester
- 4-Methoxycarbonylmethylbenzoic acid methyl ester
- KSC498A9D
- QAQYBHOZQQRJBA-UHFFFAOYSA-N
- Dimethyl p-(carboxymethyl)benzoate
- BCP27355
- Methyl 4-Methoxycarbonyl
- 4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester
-
- MDL: MFCD07779210
- Inchi: 1S/C11H12O4/c1-14-10(12)7-8-3-5-9(6-4-8)11(13)15-2/h3-6H,7H2,1-2H3
- InChI Key: QAQYBHOZQQRJBA-UHFFFAOYSA-N
- SMILES: O(C)C(CC1C=CC(C(=O)OC)=CC=1)=O
Computed Properties
- Exact Mass: 208.07400
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 229
- XLogP3: 2.1
- Topological Polar Surface Area: 52.6
Experimental Properties
- Density: 1.155
- Boiling Point: 122°C/0.6mmHg(lit.)
- Flash Point: 145.419°C
- Refractive Index: 1.513
- PSA: 52.60000
- LogP: 1.18870
4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:0-10°C
4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 210669-1g |
Methyl 4-(2-methoxy-2-oxoethyl)benzoate |
52787-14-1 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 210669-5g |
Methyl 4-(2-methoxy-2-oxoethyl)benzoate |
52787-14-1 | 95% | 5g |
£16.00 | 2022-03-01 | |
| Fluorochem | 210669-10g |
Methyl 4-(2-methoxy-2-oxoethyl)benzoate |
52787-14-1 | 95% | 10g |
£28.00 | 2022-03-01 | |
| Fluorochem | 210669-25g |
Methyl 4-(2-methoxy-2-oxoethyl)benzoate |
52787-14-1 | 95% | 25g |
£58.00 | 2022-03-01 | |
| Alichem | A019098113-25g |
Methyl 4-(2-methoxy-2-oxoethyl)benzoate |
52787-14-1 | 98% | 25g |
$182.16 | 2023-09-01 | |
| Alichem | A019098113-100g |
Methyl 4-(2-methoxy-2-oxoethyl)benzoate |
52787-14-1 | 98% | 100g |
$468.18 | 2023-09-01 | |
| Chemenu | CM162040-100g |
Methyl 4-(2-methoxy-2-oxoethyl)benzoate |
52787-14-1 | 95+% | 100g |
$196 | 2021-06-16 | |
| ChemScence | CS-M1409-25g |
Methyl 4-(2-methoxy-2-oxoethyl)benzoate |
52787-14-1 | 99.65% | 25g |
$59.0 | 2022-04-27 | |
| ChemScence | CS-M1409-100g |
Methyl 4-(2-methoxy-2-oxoethyl)benzoate |
52787-14-1 | 99.65% | 100g |
$213.0 | 2022-04-27 | |
| ChemScence | CS-M1409-500g |
Methyl 4-(2-methoxy-2-oxoethyl)benzoate |
52787-14-1 | 99.65% | 500g |
$761.0 | 2022-04-27 |
4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 2
4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester Raw materials
4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester Preparation Products
4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester Suppliers
4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester
Introduction to 4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester (CAS No. 52787-14-1)
4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester, identified by the Chemical Abstracts Service registry number 52787-14-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of ester derivatives and exhibits a unique structural framework that makes it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of 4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester consists of a benzoic acid core substituted with a methoxycarbonyl group and a methyl ester at the α-position. This configuration imparts distinct reactivity and functional properties, making it a versatile building block for the synthesis of more complex molecules. The presence of both electron-withdrawing and electron-donating groups in its structure allows for diverse chemical transformations, which are exploited in various synthetic pathways.
In recent years, the interest in 4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester has been fueled by its potential applications in medicinal chemistry. Researchers have been exploring its utility as a precursor in the synthesis of bioactive compounds, particularly those targeting neurological and inflammatory disorders. The compound's ability to undergo selective modifications, such as hydrolysis or reduction, makes it an attractive candidate for constructing novel pharmacophores.
One of the most compelling aspects of 4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester is its role in the development of enzyme inhibitors. The methoxycarbonyl group serves as a handle for further functionalization, enabling the creation of molecules that can interact with specific enzymatic targets. For instance, studies have demonstrated its use in designing inhibitors for cyclooxygenase (COX) enzymes, which are implicated in pain and inflammation. By modifying the substituents on the benzoic acid ring, researchers can fine-tune the binding affinity and selectivity of these inhibitors.
The pharmaceutical industry has also shown interest in 4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester due to its potential as a chiral auxiliary. Chiral compounds are crucial in drug development because they often exist as enantiomers, which can have vastly different biological activities. The compound's structural features allow it to be incorporated into chiral synthesis pathways, enabling the production of enantiomerically pure drugs with enhanced therapeutic efficacy.
Moreover, 4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester has found applications in materials science, particularly in the synthesis of organic semiconductors and liquid crystals. Its rigid aromatic core and functionalizable side chains make it an excellent candidate for designing molecules with specific electronic properties. These materials are increasingly important in the development of next-generation electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Recent advancements in synthetic methodologies have further expanded the utility of 4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester. For example, transition-metal-catalyzed cross-coupling reactions have enabled the introduction of diverse substituents at multiple positions on the benzoic acid ring. This flexibility has opened up new avenues for drug discovery and material design. Additionally, green chemistry approaches have been employed to develop more sustainable synthetic routes, reducing waste and minimizing hazardous byproducts.
The chemical properties of 4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester also make it a valuable tool in analytical chemistry. Its well-defined structure and reactivity allow it to be used as an internal standard or reference compound in spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These applications are critical for ensuring accuracy and reliability in chemical analysis.
In conclusion, 4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester (CAS No. 52787-14-1) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and analytical chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop novel bioactive molecules and advanced materials. As synthetic methodologies continue to evolve, the importance of this compound is expected to grow further, driving innovation in multiple scientific disciplines.
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